1-Methyl-2-(2-nitroethenyl)benzene
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Overview
Description
Scientific Research Applications
Floral Scent Composition
- Japanese Loquat Flower Scent : 1-Methyl-2-(2-nitroethenyl)benzene, also known as (2-Nitroethyl)benzene, was identified as a major component of the flower scent of the Japanese loquat, Eriobotrya japonica, along with p-methoxybenzaldehyde and methyl p-methoxybenzoate (Kuwahara, Ichiki, Morita, & Asano, 2014).
Chemical Structure and Interactions
- σ(C-Se)-π Hyperconjugation Effects : The structural analysis of related compounds, 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene, revealed insights into σ(C-Se)-π hyperconjugation, although no significant differences in bond lengths were observed, indicating moderate hyperconjugation effects (White & Blanc, 2014).
Organic Synthesis and Reactions
- Pyrrolo[1,2-a]quinoxaline-4(5H)-ones Synthesis : A reaction involving o-phenylenediamines, dialkyl acetylenedicarboxylates, and derivatives of nitrostyrene, including this compound, in the presence of sulfamic acid as a catalyst, resulted in the formation of pyrrolo[1,2-a]quinoxaline-4(5H)-one derivatives (Moradi, Piltan, & Abasi, 2014).
Molecular Interactions and Properties
- Linear and Nonlinear Dielectric Studies : Investigations into the molecular interactions in benzene solutions of nitroalkanes, including compounds related to this compound, provided insights into weak molecular interactions in liquids, revealing the formation of weak molecular complexes (Małlecki & Nowak, 1994).
Crystallographic Analysis
- Crystal Structure of Related Compounds : Studies on compounds like 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile offered insights into the crystal structure of polysubstituted benzenes, which is relevant to understanding the structural aspects of this compound (Zhang, 2013).
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-2-(2-nitroethenyl)benzene are currently unknown .
Biochemical Pathways
As a nitro compound, it may participate in redox reactions, but the specific pathways and downstream effects are currently unknown .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . Additionally, this compound may pose a risk to the environment, particularly aquatic bodies, and therefore, its use and disposal should be managed carefully .
Properties
IUPAC Name |
1-methyl-2-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOATZZMHBCWHOJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879771 |
Source
|
Record name | 2-METHYL-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34222-71-4 |
Source
|
Record name | 2-METHYL-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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